molecular formula C14H22ClNO2 B1390001 Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride CAS No. 1185075-77-7

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride

Cat. No.: B1390001
CAS No.: 1185075-77-7
M. Wt: 271.78 g/mol
InChI Key: QJOMJCOEMMASLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride typically involves the reaction of cyclopentylamine with 2,5-dimethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Cyclopentyl-(2,5-dimethoxy-benzyl)-amine hydrochloride can be compared with other similar compounds, such as:

  • Cyclopentyl-(2,4-dimethoxy-benzyl)-amine hydrochloride
  • Cyclopentyl-(3,5-dimethoxy-benzyl)-amine hydrochloride
  • Cyclopentyl-(2,5-dimethoxy-phenethyl)-amine hydrochloride

These compounds share similar structural features but differ in the position of the methoxy groups or the nature of the substituent on the benzyl ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-13-7-8-14(17-2)11(9-13)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOMJCOEMMASLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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